1H-1-Ethyl Candesartan Cilexetil
Overview
Description
1H-1-Ethyl Candesartan Cilexetil is a potential impurity found in bulk preparations of candesartan cilexetil . It is a degradation product formed by thermal, photolytic, oxidative, or hydrolytic stress during storage . Candesartan is an angiotensin-receptor blocker (ARB) that may be used alone or with other agents to treat hypertension .
Synthesis Analysis
1H-1-Ethyl Candesartan Cilexetil is a process-related impurity commonly found in the bulk synthesis of candesartan cilexetil . It is a degradation product formed by thermal, photolytic, oxidative, or hydrolytic stress during storage .Molecular Structure Analysis
The molecular formula of 1H-1-Ethyl Candesartan Cilexetil is C35H38N6O6 . The molecular weight is 638.71 .Chemical Reactions Analysis
1H-1-Ethyl Candesartan Cilexetil is a potent, long-acting, and selective angiotensin II type 1 receptor (AT1) antagonist .Physical And Chemical Properties Analysis
The physical state of 1H-1-Ethyl Candesartan Cilexetil is solid . It is soluble in Chloroform and Methanol . The storage temperature is -20°C .Scientific Research Applications
Degradation Impurity Identification
1H-1-Ethyl Candesartan Cilexetil, when subjected to stability and forced degradation studies in tablet form, has shown identifiable impurities. These include desethyl candesartan cilexetil, 1N-ethyl candesartan cilexetil, 2N-ethyl candesartan cilexetil, 1N-ethyl oxo candesartan cilexetil, and 2N-ethyl oxo candesartan cilexetil. Advanced techniques like mass spectrometry, 1H/13C NMR, and single-crystal diffraction are used for impurity characterization (Mohan et al., 2009).
Structural Elucidation and Synthesis
Studies have been conducted on the synthesis and structural determination of candesartan cilexetil impurities. This includes differentiating between N-1 and N-2 ethylated derivatives using NMR experiments and synthesizing these impurities for further analysis (Havlíček et al., 2009).
Process Related Impurity Investigation
Investigations into process-related impurities in candesartan cilexetil bulk drug samples have identified four distinct impurities. These are characterized using LC/ESI-ITMS and NMR, enhancing understanding of the drug's stability and purity during manufacturing (Raman et al., 2011).
Analytical Methods for Pharmaceutical Analysis
There is significant research into developing effective analytical procedures for the pharmaceutical analysis of candesartan cilexetil. This includes methods like Spectrophotometry and Chromatography for determining the drug in biological samples and pharmaceutical formulations (Chauhan et al., 2016).
Enhancement of Drug Solubility
Studies have been conducted to enhance the solubility of candesartan cilexetil using techniques like inclusion complexation with β-CD. This aims to improve the bioavailability of the drug, crucial for its efficacy (Jyothi et al., 2013).
NMR Characterization
NMR techniques have been used to characterize candesartan cilexetil, contributing significantly to the understanding of its molecular structure and properties (Lei Li, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUZPIFWPFYKBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101236 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1-Ethyl Candesartan Cilexetil | |
CAS RN |
914613-35-7 | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914613-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1-Ethyl candesartan cilexetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1-ETHYL CANDESARTAN CILEXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN72J7R432 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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